N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide
Description
N-[3-(1H-Pyrazol-3-yl)phenyl]cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane core linked via a carboxamide group to a phenyl ring substituted at the 3-position with a 1H-pyrazol-3-yl moiety. The cyclopentane ring contributes to conformational rigidity, while the pyrazole group offers hydrogen-bonding capabilities due to its nitrogen-rich heterocyclic structure. This compound is of interest in medicinal chemistry and materials science, where its structural features may influence biological activity or crystal packing behavior .
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(11-4-1-2-5-11)17-13-7-3-6-12(10-13)14-8-9-16-18-14/h3,6-11H,1-2,4-5H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZYQWXLIRIWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl and cyclopentanecarboxamide groups. One common method involves the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analog: Triazole-Substituted Derivative
A closely related compound is 1-Phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentanecarboxamide (CAS: 932980-05-7), which replaces the pyrazole with a 1,2,4-triazole ring . Key comparisons include:
| Feature | N-[3-(1H-Pyrazol-3-yl)phenyl]cyclopentanecarboxamide | 1-Phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentanecarboxamide |
|---|---|---|
| Heterocyclic Substituent | Pyrazole (2 N atoms, 5-membered) | 1,2,4-Triazole (3 N atoms, 5-membered) |
| Hydrogen-Bonding Capacity | 1 H-bond donor (NH), 1 acceptor (N) | 2 H-bond donors (NH), 2 acceptors (N) |
| Tautomerism | Prototropic tautomerism (1H- vs. 2H-pyrazole) | Multiple tautomeric forms (1H-, 2H-, 4H-triazole) |
| Polarity | Moderate (logP ~2.5–3.0, estimated) | Higher polarity (logP ~1.8–2.3, estimated) |
This structural difference is critical in drug design, where triazoles are often employed to optimize target binding or pharmacokinetics .
Heterocyclic Core Variation: Pyridine-Based Analog
Another analog, N-{4-(Chlorodifluoromethoxy)phenyl}-6-[(3R)-3-hydroxy-1-pyrrolidinyl]-5-(1H-pyrazol-3-yl)-3-pyridinecarboxamide (), replaces the cyclopentane with a pyridine ring.
Research Findings and Implications
Hydrogen-Bonding and Crystal Packing
The pyrazole group in this compound can form C(6) hydrogen-bonding motifs (as per graph-set analysis), creating stable dimeric structures in the crystal lattice. In contrast, triazole analogs may exhibit R₂²(8) motifs due to their additional donor/acceptor sites, leading to denser packing and higher melting points .
Biological Activity
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.31 g/mol
The compound is characterized by the presence of a cyclopentanecarboxamide moiety, which contributes to its biological activity.
The primary target of this compound is believed to be the Mitogen-Activated Protein Kinase 1 (MAPK1) . This kinase plays a crucial role in various cellular processes, including growth, differentiation, and response to stress signals.
Mode of Action
The interaction with MAPK1 may alter its activity, influencing downstream signaling pathways such as the ERK pathway, which is pivotal in regulating cell proliferation and survival. This modulation can lead to significant changes in cellular behavior, potentially impacting cancer cell growth and inflammatory responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its action on MAPK signaling pathways.
- Anti-inflammatory Effects : It has been reported to reduce the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against various pathogens.
Research Findings
Recent studies have highlighted the biological efficacy of this compound. Below is a summary of key findings from various research articles:
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results showed a dose-dependent decrease in cell viability, suggesting effective anticancer properties.
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Case Study on Inflammation :
- In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory mediators, demonstrating its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
